2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE
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Overview
Description
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE is a complex organic compound with a molecular formula of C31H22BrN3O2S and a molecular weight of 580.5 g/mol. This compound contains a thiazolidine ring, which is a five-membered heterocyclic structure with sulfur and nitrogen atoms. The presence of these atoms enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific applications .
Preparation Methods
The synthesis of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE involves multiple steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods often employ green chemistry approaches to improve yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, resulting in reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE include other thiazolidine derivatives and heterocyclic compounds. These compounds share structural similarities but differ in their pharmacological properties and applications. For example:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Investigated for its anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions with various biological targets .
Properties
Molecular Formula |
C31H22BrN3O2S |
---|---|
Molecular Weight |
580.5g/mol |
IUPAC Name |
2-[[4-[(E)-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C31H22BrN3O2S/c32-27-17-23(15-16-28(27)37-21-25-12-8-7-11-24(25)19-33)18-29-30(36)35(20-22-9-3-1-4-10-22)31(38-29)34-26-13-5-2-6-14-26/h1-18H,20-21H2/b29-18+,34-31? |
InChI Key |
BKZOATSNGPEZNG-FHWQPWHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)/SC2=NC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
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